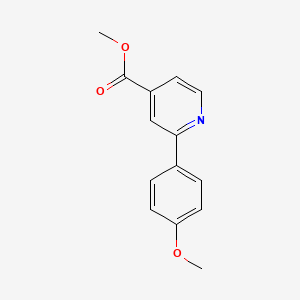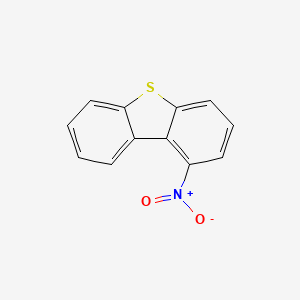
Methyl 2-(4-methoxyphenyl)-4-pyridinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-methoxyphenyl)-4-pyridinecarboxylate is an organic compound that belongs to the class of pyridinecarboxylates This compound is characterized by the presence of a methoxyphenyl group attached to the pyridine ring, which is esterified with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methoxyphenyl)-4-pyridinecarboxylate typically involves the esterification of 2-(4-methoxyphenyl)-4-pyridinecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(4-methoxyphenyl)-4-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while amination can be done using ammonia (NH₃) or amines.
Major Products Formed
Oxidation: Formation of 2-(4-hydroxyphenyl)-4-pyridinecarboxylate.
Reduction: Formation of 2-(4-methoxyphenyl)-4-pyridinecarbinol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Methyl 2-(4-methoxyphenyl)-4-pyridinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(4-methoxyphenyl)-4-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Methyl 2-(4-methoxyphenyl)-4-pyridinecarboxylate can be compared with other similar compounds such as:
Methyl 2-(4-hydroxyphenyl)-4-pyridinecarboxylate: Differing by the presence of a hydroxyl group instead of a methoxy group.
Ethyl 2-(4-methoxyphenyl)-4-pyridinecarboxylate: Differing by the ester group being ethyl instead of methyl.
Methyl 2-(4-chlorophenyl)-4-pyridinecarboxylate: Differing by the presence of a chlorine atom instead of a methoxy group.
Propriétés
Numéro CAS |
935861-31-7 |
|---|---|
Formule moléculaire |
C14H13NO3 |
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
methyl 2-(4-methoxyphenyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C14H13NO3/c1-17-12-5-3-10(4-6-12)13-9-11(7-8-15-13)14(16)18-2/h3-9H,1-2H3 |
Clé InChI |
DSVCAUMGRBCEIC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![tert-Butyl [(2R)-2-cyanopentyl]carbamate](/img/structure/B13975157.png)


